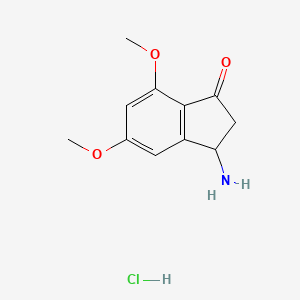

3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride

Description

3-Amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is a substituted indenone derivative characterized by an amino group at position 3 and methoxy groups at positions 5 and 7 on the indenone scaffold. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. The compound’s amino and methoxy groups likely influence its electronic properties and biological interactions, positioning it as a candidate for therapeutic applications such as cholinesterase inhibition or anticancer activity .

Properties

IUPAC Name |

3-amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-6-3-7-8(12)5-9(13)11(7)10(4-6)15-2;/h3-4,8H,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYIHMMNMIGGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC2N)C(=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Dichloromethane, ethanol, acetic acid

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, it may act as an acetylcholinesterase inhibitor, increasing the levels of acetylcholine in the brain and improving cholinergic function . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural variations among indenone derivatives include substituent positions (e.g., methoxy, amino, halogen) and additional functional groups. Below is a comparative analysis:

Key Observations :

- Amino vs. Halogen: The 3-amino group increases nucleophilicity and solubility relative to bromo or chloro derivatives, which are more lipophilic .

- Hybrid Structures : Donepezil’s benzylpiperidinyl group adds bulkiness, likely improving blood-brain barrier penetration , whereas simpler analogs prioritize scaffold rigidity.

Physicochemical Properties

- Crystallinity : The 4-bromo-5,7-dimethoxy derivative crystallizes in the orthorhombic space group Pna2₁ with cell parameters a = 7.0928 Å, b = 14.3933 Å, and c = 10.0419 Å . The hydrochloride salt of the target compound likely exhibits distinct packing due to ionic interactions.

- Solubility: Amino groups enhance aqueous solubility (critical for bioavailability), whereas bromo/chloro analogs require organic solvents .

Biological Activity

3-Amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in various fields, including cancer research and antibacterial activity.

Chemical Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C11H13ClN2O3

- Molecular Weight: 240.69 g/mol

- CAS Number: 152605-34-0

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an anticancer and antibacterial agent.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against the MDA-MB-231 breast cancer cell line. The compound's structure suggests it may interact with cellular targets involved in cancer progression.

Table 1: Cytotoxic Activity Against MDA-MB-231 Cell Line

| Compound | Concentration (µM) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Amino-5,7-dimethoxy | 50 | 27.6 | Induction of apoptosis via cell cycle arrest |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that the compound has a potent effect on cancer cells.

Antibacterial Activity

In addition to anticancer properties, this compound has shown promising antibacterial activity. Studies have reported its effectiveness against several bacterial strains, with varying degrees of inhibition.

Table 2: Antibacterial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 40 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Salmonella typhi | 35 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps starting from readily available precursors. The structure-activity relationship studies indicate that modifications in the methoxy groups and amino substituents can significantly impact the biological activity of the compound.

Case Studies

Several case studies have highlighted the application of this compound in preclinical settings. For instance:

- Study on Breast Cancer Cell Lines : A recent investigation focused on the cytotoxic effects of this compound on MDA-MB-231 cells, revealing its potential to induce apoptosis through specific pathways.

- Antibacterial Efficacy : Another study assessed its efficacy against multi-drug resistant bacterial strains, demonstrating that it could be a viable candidate for further development as an antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.